molecular formula C12H10N4O2S2 B2369129 1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1251692-49-5

1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2369129
CAS No.: 1251692-49-5
M. Wt: 306.36
InChI Key: PPCOFKBZOBYHKA-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a compound that belongs to the class of thiophene derivatives

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c17-11(13-6-9-2-1-4-20-9)14-12-16-15-10(18-12)8-3-5-19-7-8/h1-5,7H,6H2,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCOFKBZOBYHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=NN=C(O2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the thiophene groups: The thiophene moieties can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Formation of the urea linkage: The final step involves the reaction of the oxadiazole-thiophene intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique thiophene and oxadiazole moieties can be manipulated to create more complex structures with desired properties. Researchers utilize it in the development of novel materials and in the synthesis of other bioactive compounds.

Synthetic Routes
The synthesis typically involves the cyclization of suitable hydrazides with carboxylic acid derivatives to form the oxadiazole ring, followed by coupling reactions to attach thiophene groups. The final urea linkage is formed through reactions with isocyanates or carbodiimides .

Biological Applications

1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea has shown promising biological activities that make it a candidate for further research.

Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Mechanistically, it induces apoptosis and causes cell cycle arrest, suggesting its potential as an anticancer agent.

Antimicrobial Properties
The compound is also being investigated for its antimicrobial activity. Preliminary studies indicate that it may disrupt bacterial cell membranes or inhibit essential enzymes, making it a candidate for developing new antimicrobial agents .

Medicinal Chemistry

The unique chemical structure of this compound positions it as a potential drug candidate. Its interactions with specific molecular targets could lead to new therapeutic agents for treating various diseases.

Industrial Applications

In industry, this compound is explored for its electronic and optical properties. Its thiophene derivatives are known for their conductivity and stability, making them suitable for applications in organic electronics and materials science .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialDisrupts bacterial membranes; enzyme inhibition

Case Study: Anticancer Research

A study conducted on various cancer cell lines revealed that this compound effectively inhibited growth at concentrations as low as 10 µM. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest at the G0/G1 phase.

Case Study: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability with an IC50 value comparable to standard antimicrobial agents, highlighting its potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea depends on its specific application. For example, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene.

    Oxadiazole derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-amino-5-mercapto-1,3,4-oxadiazole.

Biological Activity

1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiophene ring structure linked to a urea moiety and an oxadiazole derivative, which are known for their diverse biological activities. The structural formula is as follows:

C14H12N4O2S2\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_2\text{S}_2

Biological Activity Overview

Research has indicated that compounds containing thiophene and oxadiazole moieties exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Demonstrated cytotoxicity against several cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation markers.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory cytokines
AntiviralActivity against viral infections

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It can modulate receptor activities that are critical for cellular signaling pathways.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and U937 (leukemia). The results indicated that the compound induced apoptosis in these cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory concentrations (MIC values) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole and urea moieties. For example, urea NH protons appear as singlets near δ 10–11 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₃N₄O₂S₂: 381.0485) .
  • Melting Point Analysis: Sharp melting points (e.g., 211–213°C) indicate high crystallinity and purity .

How can X-ray crystallography using SHELX software resolve ambiguities in molecular geometry?

Advanced Research Question
SHELX programs (e.g., SHELXL) enable precise refinement of crystallographic

  • Procedure: Collect single-crystal data (Mo Kα radiation), solve via direct methods, and refine anisotropic displacement parameters.
  • Applications: Resolves thiophene ring planarity and urea bond angles. For example, torsion angles between oxadiazole and thiophene groups can clarify conjugation effects .
    Note: SHELX is preferred for small-molecule refinement due to robust handling of twinned data .

How can structure-activity relationship (SAR) studies optimize biological activity?

Advanced Research Question
Methodology:

  • Variation of Substituents: Replace thiophene-3-yl with cyclopropyl or pyridyl groups to modulate lipophilicity (logP) and target binding .
  • Biological Assays: Test analogs against bacterial DNA gyrase (IC₅₀) or cancer cell lines (e.g., HL-60, K562) to correlate activity with structural features .
    Example: Fluorine substitution enhances bioavailability (e.g., 1-(4-fluorobenzo[d]thiazol-2-yl) analogs show 2x improved GI₅₀ vs. non-fluorinated counterparts) .

What are the primary biological targets and mechanisms of action?

Basic Research Question

  • Antibacterial Activity: Inhibition of DNA gyrase (critical for bacterial replication) via oxadiazole-thiophene interactions .
  • Anticancer Potential: Caspase-3 activation (e.g., 2–3-fold increase in apoptotic markers in leukemia cells) linked to urea’s hydrogen-bonding capacity .

What strategies improve synthetic yield and scalability?

Advanced Research Question

  • Optimized Coupling Agents: Replace POCl₃ with milder reagents (e.g., EDCI/HOBt) to reduce side reactions.
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance oxadiazole cyclization efficiency by 15–20% .
  • Process Monitoring: Real-time TLC (hexane:EtOAc, 3:1) ensures intermediate purity before urea coupling .

How to resolve contradictory biological data across assays?

Advanced Research Question

  • Control Experiments: Include positive controls (e.g., ciprofloxacin for antibacterial assays) to validate assay conditions .
  • Dose-Response Curves: Generate IC₅₀ values across multiple concentrations (1–100 µM) to distinguish false negatives from true inactivity .
  • Molecular Docking: Simulate binding to ATP pockets (e.g., in DNA gyrase) to rationalize discrepancies between in vitro and cellular activity .

What chemical properties influence reactivity and stability?

Basic Research Question

  • Hydrogen Bonding: Urea NH groups participate in intramolecular H-bonds, stabilizing the oxadiazole-thiophene conformation .
  • Electron-Deficient Oxadiazole: Enhances electrophilic substitution reactivity at the 5-position of the oxadiazole ring .
  • Degradation Pathways: Hydrolysis under acidic conditions (pH < 3) cleaves the urea bond, requiring storage at neutral pH .

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